
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is a synthetic organic compound characterized by its complex alkyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol typically involves multi-step organic reactions. One possible route includes:
Alkylation: Starting with benzene-1,4-diol, the compound undergoes Friedel-Crafts alkylation using dodecan-2-yl and tetradecan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality would be essential.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alkyl-substituted cyclohexanediols.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkyl-substituted cyclohexanediols.
Substitution: Formation of various functionalized benzene derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with cellular receptors or enzymes, modulating biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dodecan-2-YL)benzene-1,4-diol
- 5-(Tetradecan-2-YL)benzene-1,4-diol
- 2,5-Dialkylbenzene-1,4-diols with varying alkyl chain lengths
Uniqueness
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is unique due to the specific combination of dodecan-2-yl and tetradecan-2-yl groups, which may impart distinct physical and chemical properties compared to other similar compounds.
Properties
CAS No. |
146344-91-4 |
|---|---|
Molecular Formula |
C32H58O2 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
2-dodecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C32H58O2/c1-5-7-9-11-13-15-16-18-20-22-24-28(4)30-26-31(33)29(25-32(30)34)27(3)23-21-19-17-14-12-10-8-6-2/h25-28,33-34H,5-24H2,1-4H3 |
InChI Key |
MILAACABUFGAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
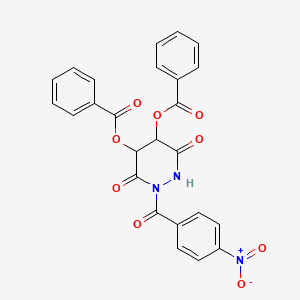
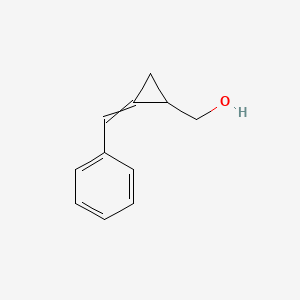
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
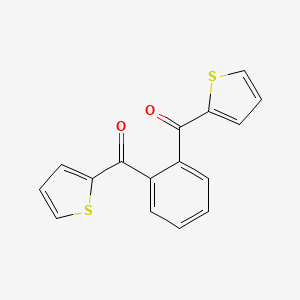
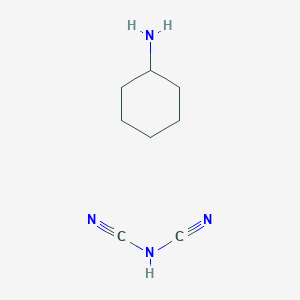
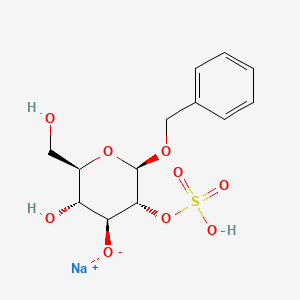
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)
![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)

![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
